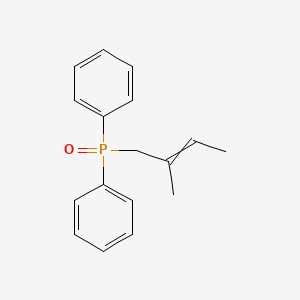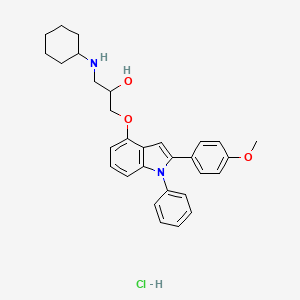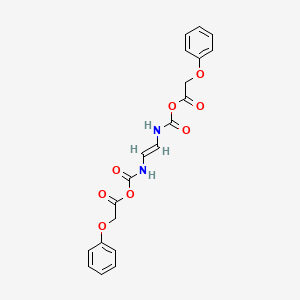
3-Acetamido-4'-chloro-3-biphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-4’-chloro-3-biphenylacetic acid is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of biphenylacetic acid, characterized by the presence of an acetamido group and a chloro substituent on the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4’-chloro-3-biphenylacetic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of 3-Acetamido-4’-chloro-3-biphenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-4’-chloro-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Acetamido-4’-chloro-3-biphenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-4’-chloro-3-biphenylacetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound may also interact with other pathways and receptors, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetamido-4’-bromo-3-biphenylacetic acid
- 3-Acetamido-4’-fluoro-3-biphenylacetic acid
- 3-Acetamido-4’-iodo-3-biphenylacetic acid
Uniqueness
3-Acetamido-4’-chloro-3-biphenylacetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
75852-45-8 |
|---|---|
Fórmula molecular |
C16H14ClNO3 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
2-[3-(3-acetamido-4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)18-15-9-13(5-6-14(15)17)12-4-2-3-11(7-12)8-16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
NYOHOXIVIBUYPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





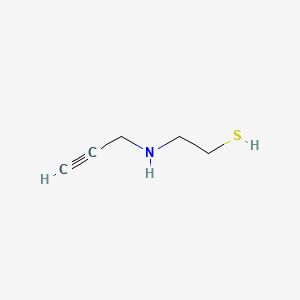
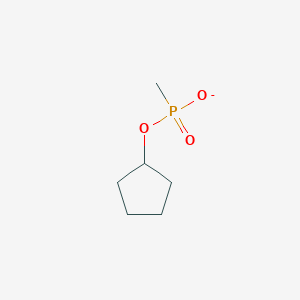
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
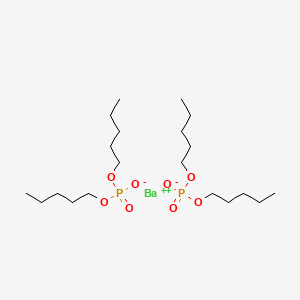
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
